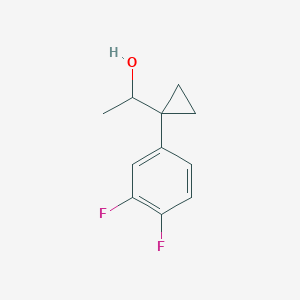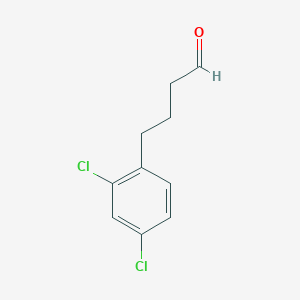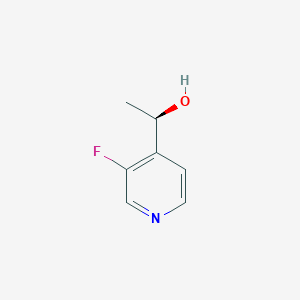
(R)-1-(3-Fluoropyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the pyridine ring and an ethan-1-ol group, making it a fluorinated alcohol derivative. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine, which serves as the core structure.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-fluoropyridine to introduce the ethan-1-ol group.
Hydrolysis: The intermediate product is then hydrolyzed to yield (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps like distillation or recrystallization.
化学反応の分析
Types of Reactions
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the alcohol group to an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of 3-fluoropyridin-4-yl ketone or aldehyde.
Reduction: Formation of 3-fluoropyridin-4-yl ethane.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ethan-1-ol group can influence its solubility and metabolic stability.
類似化合物との比較
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1R)-1-(3-iodopyridin-4-yl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can impart unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and iodo analogs.
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
(1R)-1-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChIキー |
NCZUOSCEVQLKCR-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=NC=C1)F)O |
正規SMILES |
CC(C1=C(C=NC=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
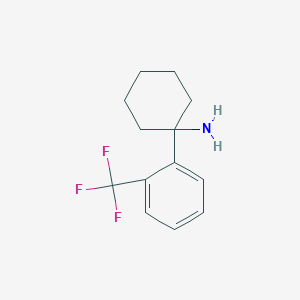

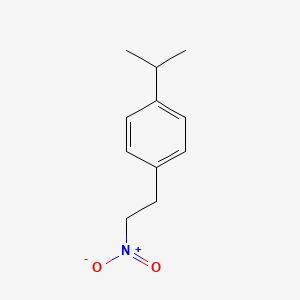
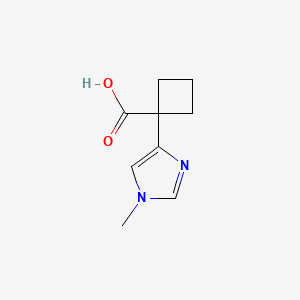
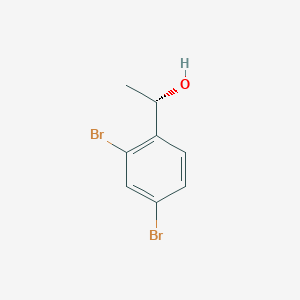

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)


